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molecular formula C7H8N2 B588628 4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbonitrile CAS No. 144335-21-7

4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbonitrile

Cat. No. B588628
M. Wt: 120.155
InChI Key: CMEDUYASVRQMKB-UHFFFAOYSA-N
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Patent
US05914338

Procedure details

1-Cyano-4-azatricyclo[2.2.1.02,6 ]heptane (WO92/11261) (5.0 g, 42 mmol) in dry THF (150 ml) was treated with diisobutylaluminium hydride (84 ml of a 1M solution in hexane, 84 mmol) at 0° C. under nitrogen. After 3H the reaction mixture was allowed to warm to room temperature and quenched with 4N HCl. The THF was removed by concentrating in vacuo and the residue extracted with ethyl acetate (2×-discarded). The aqueous phase was made basic (pH 10-11) with potassium carbonate and the mixture extracted with dichloromethane (6×). The dichloromethane extracts were dried (MgSO4) and filtered. Evaporation of the solvent gave 2.8 g (55%) of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]12[CH2:9][N:6]3[CH2:7][CH:8]1[CH:4]2[CH2:5]3)#N.[H-].C([Al+]CC(C)C)C(C)C.C1C[O:23]CC1>CCCCCC>[CH:1]([C:3]12[CH2:9][N:6]3[CH2:7][CH:8]1[CH:4]2[CH2:5]3)=[O:23] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C12C3CN(CC31)C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 4N HCl
CUSTOM
Type
CUSTOM
Details
The THF was removed
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with ethyl acetate (2×-discarded)
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with dichloromethane (6×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
C(=O)C12C3CN(CC31)C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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